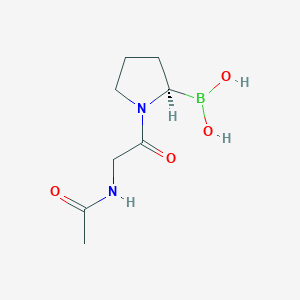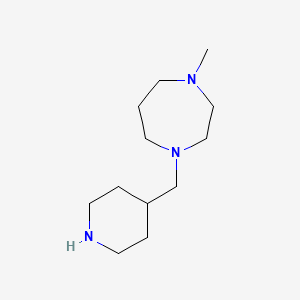
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a chemical compound with the molecular formula C10H21N3 It is a heterocyclic compound containing both piperidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with sulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative .
Another method involves the use of 1-methylpiperazine and N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or diazepane rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but lacks the diazepane ring, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine ring but differ in other structural aspects, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of piperidine and diazepane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C12H25N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |
InChI Key |
CFCOKLVPQUKRJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



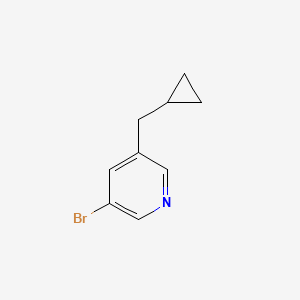
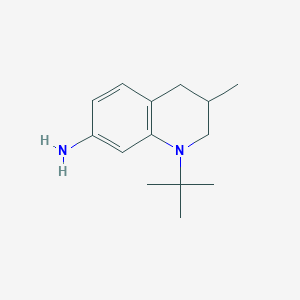
![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
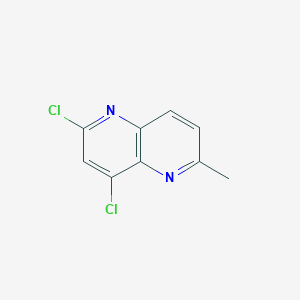

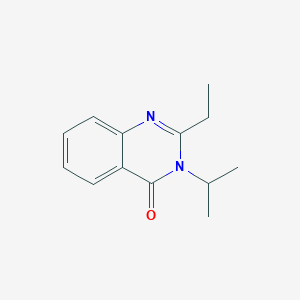
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)



